2-methoxy-4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxy-4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate is a complex organic compound with a unique structure that includes an oxazole ring, a phenyl group, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate typically involves multiple steps. One common method includes the condensation of 2-methoxy-4-formylphenyl acetate with 2-phenyl-4,5-dihydro-1,3-oxazole-5-one under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a catalyst like p-toluenesulfonic acid to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of automated systems ensures precise control over reaction parameters such as temperature, pressure, and pH, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-methoxy-4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in ethanol at low temperatures.
Substitution: Halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Saturated oxazole derivatives.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
2-methoxy-4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate has several applications in scientific research:
Mechanism of Action
The mechanism by which 2-methoxy-4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate exerts its effects involves interactions with various molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. This compound may inhibit specific enzymes involved in inflammatory pathways or cell proliferation, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-methoxy-4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate: shares similarities with other oxazole derivatives such as:
Uniqueness
What sets this compound apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both the methoxy and oxazole groups allows for diverse chemical modifications and potential therapeutic applications .
Properties
IUPAC Name |
[2-methoxy-4-[(5-oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]phenyl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO5/c1-12(21)24-16-9-8-13(11-17(16)23-2)10-15-19(22)25-18(20-15)14-6-4-3-5-7-14/h3-11H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZSKLTVIGWVEKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.